2-Benzoyl-5-bromobenzoic acid
Description
Contextual Placement within Substituted Benzoic Acids and Benzophenones
2-Benzoyl-5-bromobenzoic acid holds a distinct position within the broader categories of substituted benzoic acids and benzophenones. Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis. researchgate.net The presence of a bromine atom, an electron-withdrawing group, on the aromatic ring significantly influences the electronic properties of the molecule. Specifically, brominated benzoic acids are highly valued as precursors in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The bromine atom on this compound serves as a reactive handle for such transformations.
Simultaneously, the molecule is a member of the benzophenone (B1666685) family. The benzophenone scaffold is described as a "ubiquitous structure" in medicinal chemistry, found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov Benzophenones are also well-known for their photochemical properties, often acting as photoinitiators. The structure of this compound, therefore, combines the synthetic versatility of a brominated benzoic acid with the established biological and photochemical potential of a benzophenone core.
Historical Perspectives on Related Benzoylbenzoic Acid Research Methodologies
The foundational method for synthesizing the core structure of this compound—the 2-benzoylbenzoic acid skeleton—is the Friedel-Crafts acylation. This set of reactions, first developed by Charles Friedel and James Crafts in 1877, provides a direct way to attach acyl groups to an aromatic ring. wikipedia.org
Historically, the preparation of 2-benzoylbenzoic acid was achieved through the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). zenodo.org A 1914 study by Rubidge and Qua detailed this specific application of the Friedel-Crafts reaction, which became a cornerstone for producing various benzoylbenzoic acids. zenodo.org Early research demonstrated that a stoichiometric amount of the aluminum chloride catalyst was necessary because the resulting ketone product forms a stable complex with it. wikipedia.org Subsequent investigations in the mid-20th century focused on the mechanisms of related reactions, such as the acid-catalyzed cyclodehydration of 2-benzoylbenzoic acids to form anthraquinones, which further solidified the understanding of their chemical behavior. open.ac.ukroyalsocietypublishing.org These classical synthetic and mechanistic studies laid the essential groundwork for the later development and investigation of more complex, substituted derivatives like this compound.
Contemporary Significance and Emerging Research Trajectories
The contemporary importance of this compound is largely tied to its role as a versatile intermediate in the development of functional molecules for medicinal chemistry and materials science.
A significant area of research is in the discovery of new antimicrobial agents. Studies have shown that modifying the 2-benzoylbenzoic acid scaffold can lead to potent inhibitors of bacterial RNA polymerase (RNAP). nih.gov Research into a series of substituted benzoyl benzoic acids revealed that the presence of electron-withdrawing groups at the 5-position of the benzoic acid ring—the same position occupied by the bromine in the subject compound—significantly enhanced antibacterial activity against pathogens like Streptococcus pneumoniae and Staphylococcus aureus. nih.gov This suggests that this compound is a promising precursor for the synthesis of novel antibiotics.
Table 2: Research Findings on Antimicrobial Activity of 5-Substituted 2-Benzoylbenzoic Acid Derivatives
| 5-Position Substituent | Effect on Antimicrobial Activity | Target Pathogen Example |
|---|---|---|
| -H (unsubstituted) | Baseline activity | S. pneumoniae |
| -CF₃ (electron-withdrawing) | Greatest observed activity enhancement | S. pneumoniae |
| -Cl (electron-withdrawing) | Significant activity improvement | S. pneumoniae |
| -Br (electron-withdrawing) | Significant activity improvement expected | S. pneumoniae |
| -OCH₃ (electron-donating) | Maintained or slightly improved activity | S. aureus |
This table is a summary based on findings from a study on bacterial RNA polymerase inhibitors, highlighting the importance of substituents at the 5-position. nih.gov
Furthermore, the benzophenone moiety points toward emerging applications in photochemistry and materials science. For instance, research is being conducted on developing benzoylbenzoic acid-derived lipids to act as surface-active photosensitizers, which could have applications in studying chemical processes at interfaces like the sea surface microlayer. uol.de The bromo-substituent on this compound also makes it a valuable building block for on-surface synthesis, a cutting-edge technique used to create novel, highly-ordered molecular structures directly on a substrate, which could lead to new functional materials. researchgate.net The ability to precisely tune reaction temperatures for C-C coupling based on the halogen used (bromine vs. iodine or chlorine) underscores the utility of specifically substituted precursors like this compound in this advanced field. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
718620-09-8 |
|---|---|
Molecular Formula |
C14H9BrO3 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-benzoyl-5-bromobenzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
InChI Key |
BOLNJOOPZNLKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzoyl 5 Bromobenzoic Acid and Its Key Analogues
Direct Synthetic Approaches to 2-Benzoyl-5-bromobenzoic Acid
Direct synthesis of 2-benzoylbenzoic acids often involves the reaction of phthalic anhydride (B1165640) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst. google.com A process for preparing 2-benzoylbenzoic acids involves reacting phthalic anhydride with benzene or its derivatives using aluminum chloride as a catalyst. google.com To overcome the issue of the reaction mixture solidifying, the reaction can be carried out in the presence of an inert aprotic solvent or by using the benzene derivative itself in large excess. google.com The reaction is typically conducted at temperatures ranging from 20 to 140°C. google.com Another direct method involves the hydrolysis of substituted 3,3-diphenylphthalides using a lower alkanoic acid and water, which is particularly useful for creating intermediates for chromogenic compounds. google.com
Precursor-Based Synthesis and Functional Group Transformations
More commonly, the synthesis of this compound relies on a multi-step approach where the benzoic acid core is first functionalized, followed by the introduction of the benzoyl group, or vice versa.
This strategy focuses on first preparing a benzoic acid molecule with the desired halogen substitution pattern.
The introduction of a bromine atom at a specific position on the aromatic ring is a critical step. The Wohl-Ziegler reaction, which involves the use of N-Bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic bromination. scientificupdate.com However, controlling this reaction to achieve selective mono-bromination can be challenging due to the formation of di-brominated products. scientificupdate.com
For the synthesis of 2-halo-5-bromobenzoic acids, a method has been developed involving the bromination of o-halobenzoic acid with NBS in an organic solvent under the action of sulfuric acid. google.com This method is noted for its short reaction route and simple operation. google.com For example, 2,5-dibromobenzoic acid can be synthesized from o-bromobenzoic acid and NBS in dichloromethane (B109758) (DCM) and sulfuric acid, with the reaction proceeding at 25-30°C. google.com
| Starting Material | Brominating Agent | Solvent/Catalyst | Product | Yield | Purity |
| o-Bromobenzoic acid | NBS | Dichloromethane / Sulfuric acid | 2,5-Dibromobenzoic acid | 65.4% | 98.1% |
The Sandmeyer reaction is a powerful tool for synthesizing aryl halides from aryl diazonium salts, which are themselves generated from aromatic amines. wikipedia.org This reaction involves a two-step process of diazotization followed by halogenation. justia.com The amino group of an aminobenzoic acid is converted into a diazonium salt using a nitrite (B80452) ion under acidic conditions. justia.com This diazonium salt is then displaced by a halide ion, often using a copper(I) halide catalyst. wikipedia.org
This methodology is applicable to the synthesis of various halogenated benzoic acids. For instance, 2-amino-5-bromobenzoic acid can be diazotized and subsequently converted to a different halogenated derivative. jocpr.com A patent describes the preparation of 2-bromo-5-iodobenzoic acid from 5-amino-2-bromobenzoic acid. google.com The process involves diazotization with a nitrite solution, followed by an iodide reaction. google.com Research has also shown the feasibility of converting aminobenzoic acids like p-aminobenzoic acid (pABA) and o-aminobenzoic acid (oABA) into other valuable chemicals through Sandmeyer reactions under mild conditions. scirp.orgscirp.orgresearchgate.net
| Precursor | Reagents | Key Transformation | Application |
| 5-Amino-2-bromobenzoic acid | 1. NaNO₂, Acid 2. Iodide source | Diazotization followed by Iodination | Synthesis of 2-bromo-5-iodobenzoic acid. google.com |
| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl 2. Coupling agent | Diazotization for azo dye synthesis | Preparation of azo dyes. jocpr.com |
| 4-Aminobenzoic acid (pABA) | 1. NaNO₂, H₂SO₄ 2. CuCN, then hydrolysis | Sandmeyer cyanation | Synthesis of terephthalic acid. scirp.org |
The introduction of the benzoyl group onto the pre-functionalized benzoic acid ring is a key final step in many synthetic routes.
Friedel-Crafts acylation is a classic and widely used method for forming carbon-carbon bonds to aromatic rings. nih.gov It allows for the synthesis of monoacylated products by reacting an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The resulting ketone product is deactivated, which prevents further substitution reactions. organic-chemistry.org
In the context of synthesizing this compound, a suitable precursor would be a 4-bromobenzoic acid derivative. The acylation can be performed using benzoyl chloride and a Lewis acid. A patent describes a one-pot synthesis where 2-chloro-5-bromobenzoic acid is first converted to its acid chloride with thionyl chloride, which then undergoes a Friedel-Crafts acylation with phenetole (B1680304) in the presence of a Lewis acid. google.com The resulting ketone is then reduced. google.com While not a direct synthesis of the target molecule, this illustrates the application of Friedel-Crafts acylation on a similar halogenated benzoic acid system. The reaction of phthalic anhydride with bromobenzene (B47551) in the presence of AlCl₃ would also be a viable route to produce a mixture of brominated benzoylbenzoic acids.
The choice of solvent, catalyst, and reaction temperature is crucial for the success of Friedel-Crafts acylations. While traditional methods often require stoichiometric amounts of the catalyst, newer methodologies have explored more environmentally friendly and efficient catalysts. organic-chemistry.org
Strategies for Constructing the Benzoyl Moiety
Acylation with Benzoyl Chloride Derivatives
A primary method for synthesizing this compound and its analogs involves the Friedel-Crafts acylation of an aromatic substrate. open.ac.ukscribd.com This electrophilic aromatic substitution reaction introduces an acyl group into the aromatic ring. scribd.com The reaction is typically carried out by treating the aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. scribd.com The product of this reaction is an aryl ketone. scribd.com
For instance, the synthesis of 4-bromobenzophenone (B181533) can be achieved through the Friedel-Crafts reaction between bromobenzene and benzoyl chloride. scribd.com While the bromine on bromobenzene is a deactivating substituent, it directs the incoming acyl group to the ortho and para positions. scribd.com Due to steric hindrance, the para-isomer is the major product. scribd.com
In a similar vein, a one-pot synthesis method has been developed for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. This process starts with 2-chloro-5-bromobenzoic acid, which is first reacted with thionyl chloride to form 2-chloro-5-bromobenzoyl chloride. google.com This intermediate then undergoes a Friedel-Crafts acylation with phenetole in the presence of a Lewis acid, followed by a reduction reaction to yield the final product. google.com
The reactivity of benzoyl chloride derivatives as acylating agents is central to these syntheses. The electrophilic carbonyl carbon facilitates nucleophilic acyl substitution reactions, allowing for the introduction of the benzoyl moiety into various molecules.
Hydrolytic and Esterification Pathways
Hydrolysis and esterification reactions are fundamental in the synthesis and modification of this compound and its analogs. Esters can be cleaved back to a carboxylic acid and an alcohol through hydrolysis, which can be catalyzed by either acid or alkali. libretexts.orgchemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org
Alkaline hydrolysis, or saponification, is generally preferred as it is an irreversible reaction, leading to easier separation of the products. chemguide.co.uk The ester is heated with a dilute alkali, like sodium hydroxide (B78521), to produce the salt of the carboxylic acid and the alcohol. chemguide.co.uk The carboxylic acid can then be regenerated by adding a strong acid. chemguide.co.uk A mild and rapid method for alkaline hydrolysis of esters in non-aqueous conditions using a dichloromethane/methanol (B129727) solvent system has also been developed. researchgate.net
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a key process. The Fischer esterification is a classic acid-catalyzed method. masterorganicchemistry.comlibretexts.org To favor the formation of the ester, an excess of the alcohol is often used, and any water formed during the reaction is removed. masterorganicchemistry.com Other methods include the reaction of alcohols with acid anhydrides or acid chlorides. byjus.com For example, 2-(benzyloxy)-5-bromo-benzoic acid can be synthesized by the hydrolysis of its benzyl (B1604629) ester using sodium hydroxide in a methanol-water mixture. chemicalbook.com
The stability of esters towards hydrolysis can be influenced by electronic and steric factors. For instance, studies on the alkaline hydrolysis of ethyl benzoates with bromine substituents have shown that an electron-withdrawing group like bromine can affect the rate of hydrolysis. nih.gov
Regioselective Synthesis and Stereochemical Considerations
Halogen-Metal Exchange Reactions for Controlled Functionalization
Regioselective halogen-metal exchange reactions are a powerful tool for the controlled functionalization of aromatic compounds, including the synthesis of substituted bromobenzoic acids. organic-chemistry.orgresearchgate.net This method allows for the specific replacement of a halogen atom with a metal, which can then be quenched with an electrophile to introduce a desired functional group. researchgate.net
A study by Menzel et al. demonstrated the regioselective halogen-metal exchange on 3-substituted 1,2-dibromo arenes using isopropylmagnesium chloride to synthesize 2-substituted 5-bromobenzoic acids. organic-chemistry.orgthieme-connect.de The exchange occurs preferentially at the 2-position, leading to high regioselectivity and good product yields. organic-chemistry.org The resulting arylmagnesium intermediates can be quenched with carbon dioxide to form the corresponding benzoic acids. organic-chemistry.orgresearchgate.net The use of isopropylmagnesium chloride offers advantages such as higher thermodynamic stability of the Grignard reagent and the prevention of unwanted side reactions. organic-chemistry.org
This approach has been utilized in the synthesis of various functionalized molecules. For example, a regioselective bromine-lithium exchange was key in the synthesis of tofogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. researchgate.net Similarly, a practical bromine-metal exchange on bromoheterocycles bearing acidic protons has been developed using a combination of isopropylmagnesium chloride and n-butyllithium, enabling selective functionalization under non-cryogenic conditions. nih.gov
The ability to control the position of functionalization is crucial in multi-step syntheses. For instance, in the synthesis of 2,4,6-trisubstituted quinazoline (B50416) derivatives starting from 2-amino-5-bromobenzoic acid, precise control over the reaction sites is essential. researchgate.net Likewise, a highly regioselective lithiation-substitution protocol was used to synthesize a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.gov
Innovations in Synthesis: Green Chemistry and Process Intensification
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods, a field known as green chemistry. msuniv.ac.incolab.ws The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. msuniv.ac.in These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.
One area of focus is the use of greener solvents and catalysts. For example, solid acid catalysts are being explored for Friedel-Crafts reactions to replace traditional Lewis acids that generate significant waste. ictmumbai.edu.in The use of water as a solvent and the development of solvent-free reaction conditions are also key areas of research. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. rasayanjournal.co.innih.gov
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also gaining traction. nih.gov This can involve the use of microreactors and flow chemistry, which offer better control over reaction parameters and can lead to higher yields and purity. nih.gov For instance, continuous flow processes have been developed for photochemical reactions, enabling kilogram-per-hour production. nih.gov
In the context of benzoic acid synthesis, traditional methods often involve harsh conditions and toxic catalysts. researchgate.net Research is ongoing to develop greener alternatives, such as biocatalytic routes using enzymes or whole-cell systems. researchgate.net While specific green synthesis routes for this compound are not extensively detailed in the provided results, the broader trends in green chemistry and process intensification suggest that future synthetic strategies for this compound will likely focus on these more sustainable approaches. The development of one-pot syntheses, such as the one described for a derivative of 2-chloro-5-bromobenzoic acid, is a step in this direction as it can reduce the number of reaction steps and purification processes, thereby minimizing waste. google.com
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Benzoyl 5 Bromobenzoic Acid Analogues
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography on analogues of 2-benzoyl-5-bromobenzoic acid provides critical insights into their three-dimensional arrangements in the solid state. This analysis is fundamental to understanding how molecular structure dictates macroscopic properties.
Crystal Packing and Supramolecular Architectures
In the solid state, benzoic acid derivatives often organize into highly ordered supramolecular assemblies. researchgate.net The crystal packing is typically governed by a combination of strong and weak intermolecular interactions, leading to the formation of distinct architectures. For many carboxylic acids, the primary and most predictable interaction is the formation of hydrogen-bonded dimers. libretexts.org These dimers can then assemble into more complex structures.
For instance, studies on related substituted benzoic acids reveal the formation of layered or tape-like structures. In some cases, acid-base units link together to form tapes, which then stack into layers. researchgate.net These layers can be held together by weaker interactions. In other analogues, such as certain resorcinarene (B1253557) derivatives, crystal packing can result in an ordered bilayer arrangement, separating polar and non-polar regions of the molecules. researchgate.net The specific architecture adopted depends on the subtle interplay of various intermolecular forces dictated by the molecule's functional groups.
Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking
The supramolecular structures of this compound analogues are stabilized by a variety of non-covalent interactions.
Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. acs.org A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. princeton.edu The strength of this interaction generally follows the trend I > Br > Cl > F. acs.org In the crystal structures of bromo-substituted aromatic compounds, interactions such as Br···O, Br···N, and even Br···Br contacts are observed, influencing the final crystal packing. iucr.org These interactions are highly directional, with the angle between the C-Br covalent bond and the Br···Y non-covalent bond approaching 180°. princeton.edu
| Interaction Type | Description | Typical Motif in Analogues |
|---|---|---|
| O-H···O Hydrogen Bond | Strong interaction between carboxylic acid groups. | Centrosymmetric Dimers libretexts.org |
| C-H···O Hydrogen Bond | Weaker interaction involving carbon-bound hydrogens and oxygen acceptors. | Links primary dimers into tapes or sheets researchgate.net |
| Halogen Bond (e.g., C-Br···O) | Directional interaction involving the bromine atom's electrophilic σ-hole. | Contributes to linking molecules or layers iucr.org |
| π-π Stacking | Interaction between aromatic rings. | Stabilizes the stacking of molecular layers or tapes researchgate.netnih.gov |
Conformational Analysis and Dihedral Angles in Crystalline Forms
The conformation of benzophenone (B1666685) derivatives, including this compound, is largely defined by the torsion or dihedral angles between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens of the phenyl rings and the carbonyl oxygen, the molecule is not planar. X-ray crystallographic studies of analogues show that the two rings are significantly twisted relative to each other. For example, in 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol (B129727) solvate, the dihedral angle between the benzene (B151609) rings is reported to be 75.21°. This non-planar conformation is a critical feature of the molecular geometry. Computational studies on related bicyclic aromatic compounds also indicate that non-planar conformations are energetically favored. acs.org The specific dihedral angles can be influenced by the intermolecular interactions present in the crystal, as the molecule may adopt a slightly different conformation to optimize its packing efficiency and maximize stabilizing forces.
| Compound Analogue | Parameter | Value |
|---|---|---|
| 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid | Dihedral Angle Between Benzene Rings | 75.21° |
| 1-(4-bromobenzoyl)-4-phenylpiperazine | Dihedral Angle Between Phenyl and Brominated Benzene Rings | 86.6(1)° iucr.org |
Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, serves as a powerful tool for characterizing the molecular structure of this compound and its analogues. These methods provide a "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy Interpretations
The FT-IR spectrum of a this compound analogue is dominated by characteristic absorption bands. For the parent compound 2-benzoylbenzoic acid, a spectrum is available for comparison. researchgate.net The spectrum of 2-amino-5-bromobenzoic acid has also been extensively studied, providing valuable comparative data. indexcopernicus.comnih.gov
Key vibrational modes include:
O-H Stretch: A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.
C=O Stretch: Two distinct C=O stretching vibrations are anticipated. The carboxylic acid carbonyl stretch usually appears as a strong band around 1700 cm⁻¹, while the benzoyl (ketone) carbonyl stretch is observed at a slightly lower wavenumber, often around 1650-1685 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450–1600 cm⁻¹ region.
C-O Stretch and O-H Bend: Vibrations associated with the C-O stretch and O-H in-plane bending of the carboxylic acid group are typically found in the 1200–1400 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy Studies
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar and symmetric bonds often produce strong Raman signals. Experimental and theoretical studies on analogues like 2-amino-5-bromobenzoic acid and 2-bromobenzoic acid are available. indexcopernicus.comnih.gov
Key features in the FT-Raman spectrum would include:
Aromatic Ring Vibrations: The C=C stretching and ring breathing vibrations of the two phenyl rings are expected to be prominent in the Raman spectrum.
C=O Stretch: The carbonyl stretching vibrations are also visible in the Raman spectrum, though typically with lower intensity than in the IR spectrum.
C-Br Stretch: The C-Br stretching vibration is expected to produce a band at low wavenumbers, providing direct evidence of the bromine substituent.
Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to provide a complete assignment of the fundamental vibrational modes. indexcopernicus.comnih.govnih.gov
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy Technique |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | FT-IR, FT-Raman |
| ~3300-2500 | Carboxylic Acid O-H Stretch (broad) | FT-IR |
| ~1700 | Carboxylic Acid C=O Stretch | FT-IR (Strong), FT-Raman (Weak) |
| ~1650 | Ketone C=O Stretch | FT-IR (Strong), FT-Raman (Weak) |
| ~1600-1450 | Aromatic C=C Stretch | FT-IR, FT-Raman (Strong) |
| ~1400-1200 | C-O Stretch / O-H Bend | FT-IR |
| Low (e.g., < 700) | C-Br Stretch | FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For analogues of this compound, ¹H and ¹³C NMR provide definitive information on the carbon skeleton and the placement of substituents.
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the molecule. While specific spectral data for this compound is not widely published, the spectra of the parent compound, 2-benzoylbenzoic acid, provides a foundational reference. chemicalbook.comnih.govchemicalbook.com
For 2-benzoylbenzoic acid, the aromatic protons of the two rings resonate in the downfield region, typically between 7.3 and 8.1 ppm. chemicalbook.com The carboxylic acid proton is highly deshielded and appears as a broad singlet at a much lower field. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons (ketone and carboxylic acid) and the aromatic carbons. chemicalbook.com
The introduction of a bromine atom at the C-5 position of the benzoic acid ring in this compound would introduce predictable changes in the NMR spectra:
¹H NMR: The proton at C-6 would appear as a doublet, while the proton at C-4 would be a doublet of doublets. The proton at C-3 would likely show a more complex splitting pattern. The electron-withdrawing nature of bromine would cause a general downfield shift for the protons on the brominated ring compared to the unsubstituted analogue.
¹³C NMR: The carbon atom directly bonded to the bromine (C-5) would experience a significant downfield shift due to the heavy atom effect. The other carbons in the brominated ring would also show shifts predictable by substituent effect calculations.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning these complex spectra by establishing proton-proton and proton-carbon correlations through chemical bonds. rsc.org
The deuterium (B1214612) isotope effect is a powerful tool for investigating reaction mechanisms and equilibrium processes involving the transfer of a proton. It arises from the difference in zero-point vibrational energy between a C-H (or O-H, N-H) bond and the corresponding C-D (or O-D, N-D) bond.
In the context of this compound, the most relevant application is the solvent isotope effect on acidity. Generally, carboxylic acids are weaker in deuterium oxide (D₂O) than in water (H₂O). nih.gov This is quantified by the difference in the acid dissociation constant, ΔpKₐ = pKₐ(D₂O) - pKₐ(H₂O). For benzoic acid, a close analogue, the ΔpKₐ is approximately 0.50. nih.govnist.gov This positive value indicates that the O-H bond of the undissociated carboxylic acid is stronger and has a lower zero-point energy than the O-D bond in the deuterated analogue, making the proton less readily available for dissociation in D₂O.
This phenomenon provides insight into the thermodynamics of the acid-base equilibrium. nih.gov Furthermore, kinetic isotope effects (KIE), where a reaction rate changes upon isotopic substitution, can be used to determine if a specific C-H bond is broken in the rate-determining step of a reaction, thereby elucidating the reaction mechanism.
Advanced ¹H and ¹³C NMR Investigations
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the benzophenone chromophore. Benzophenone itself typically exhibits two main absorption bands. scialert.net
A strong absorption band corresponding to a π→π* transition, often observed around 250 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group.
A weaker band at longer wavelengths, corresponding to a forbidden n→π* transition of the carbonyl group. This involves the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital. In polar solvents, this band often experiences a hypsochromic (blue) shift. scialert.net
For this compound, the carboxylic acid and bromine substituents act as auxochromes, modifying the absorption spectrum. These groups are expected to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted benzophenone. Studies on various benzophenone derivatives confirm that substituents on the phenyl rings significantly influence the position and intensity of absorption bands. acs.orgnih.govscispace.com Emission studies, such as phosphorescence, can provide information about the lowest excited triplet state (T₁) of these molecules, which is crucial for understanding their photochemical behavior. nih.gov
Compound Index
Computational and Theoretical Chemistry Studies of 2 Benzoyl 5 Bromobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 2-benzoyl-5-bromobenzoic acid, these computational methods can provide deep insights into its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations, particularly using hybrid functionals like B3LYP, are effective for determining the optimized geometry and various electronic properties of organic molecules. indexcopernicus.comdergipark.org.trresearchgate.netnih.govacs.org
For this compound, a DFT geometry optimization would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions of electrophilic and nucleophilic character.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this compound is not available.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C=O (Benzoyl) Bond Length | ~1.22 Å |
| C=O (Carboxylic Acid) Bond Length | ~1.21 Å |
| O-H (Carboxylic Acid) Bond Length | ~0.97 Å |
| Dihedral Angle (Benzoyl-Phenyl) | Variable, dependent on steric hindrance |
Hartree-Fock (HF) Methods and Hybrid Approaches
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more advanced calculations. indexcopernicus.comresearchgate.netnih.govbuffalo.edu While HF methods can sometimes be less accurate than DFT for certain properties due to the neglect of electron correlation, they are valuable for providing a qualitative understanding of electronic structure.
Hybrid approaches, which combine the HF method with DFT (like the B3LYP functional), often yield results with improved accuracy. nih.govresearchgate.net These methods are frequently employed to obtain a balance between computational cost and accuracy for the properties of medium-sized organic molecules.
Basis Set Selection and Calibration of Theoretical Levels
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For a molecule containing a bromine atom, it is important to select a basis set that can adequately describe the electron distribution around this heavier element, such as the 6-311G(d,p) or larger basis sets. nih.gov
Calibration of the theoretical level involves comparing the calculated results with experimental data, where available, to ensure the chosen method and basis set provide reliable predictions. For many organic compounds, DFT methods like B3LYP with Pople-style basis sets have been shown to provide a good balance of accuracy and computational efficiency. indexcopernicus.comdergipark.org.tr
Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's chemical reactivity and electronic transitions. nih.govuou.ac.in
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the oxygen atoms of the carbonyl and carboxyl groups. The LUMO is likely to be distributed over the benzoyl group and the carboxylic acid moiety, which are electron-withdrawing. The calculated energies of the HOMO and LUMO are crucial for determining the molecule's electronic properties. researchgate.netnih.gov
Energy Gaps and Electronic Stability Assessments
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates that the molecule is more polarizable and reactive. For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. vulcanchem.com
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific computational data for this compound is not available.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound illustrates the regions of varying electron density.
Detailed computational analyses, analogous to those performed on similar benzoic acid derivatives, show a distinct distribution of electrostatic potential. researchgate.netresearchgate.net The regions of negative potential, typically colored red and yellow on an MEP map, are concentrated around the electronegative oxygen atoms of both the carboxyl group and the benzoyl group's carbonyl function. researchgate.net These areas represent the sites most susceptible to electrophilic attack.
Conversely, regions of positive potential, colored blue, are primarily located around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group. These electron-deficient sites are indicative of the molecule's propensity for nucleophilic attack. flsouthern.edu The analysis of the MEP surface provides a qualitative prediction of how the molecule will interact with other polar molecules and is instrumental in understanding hydrogen bonding interactions. researchgate.net
Table 1: Predicted Regions of Electrophilic and Nucleophilic Reactivity in this compound based on MEP Analysis
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Carboxyl Oxygens (-COOH) | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Carboxyl Hydrogen (-COOH) | Positive (Blue) | Site for Nucleophilic Attack |
| Aromatic Hydrogens | Slightly Positive | Potential for weak interactions |
Tautomerism and Isomerism Investigations
Exploration of Tautomeric Forms and Their Relative Stabilities
This compound, as an ortho-acylbenzoic acid, has the potential to exhibit ring-chain tautomerism. core.ac.uk This is a form of tautomerism where the molecule can exist in equilibrium between an open-chain structure and a cyclic form.
The two primary tautomeric forms are:
Open-Chain Form: This is the keto-acid form, this compound.
Cyclic Form: This is the pseudo-acid lactol form, known as 3-hydroxy-3-phenyl-6-bromophthalide.
This equilibrium involves the intramolecular nucleophilic attack of the carboxyl group's hydroxyl oxygen onto the carbonyl carbon of the benzoyl group. core.ac.uk Studies on related 2-benzoylbenzoic acids have shown that the position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the aromatic rings. core.ac.uk The relative stability of these tautomers can be investigated using spectroscopic methods and computational calculations to determine the Gibbs free energy difference between the two forms. While the open-chain keto-acid is typically the more stable and predominant form under normal conditions, the existence of the cyclic tautomer is a critical aspect of its chemistry. core.ac.ukresearchgate.net
Analysis of Geometrical Isomers and Conformers
Geometrical isomerism, in the strict sense of cis-trans isomerism about a double bond, is not a primary feature of this compound's core structure. ramauniversity.ac.in However, the molecule possesses significant conformational flexibility due to the rotation around single bonds, leading to different conformers.
The key rotational degrees of freedom are:
Rotation around the C-C bond connecting the benzoic acid ring to the benzoyl group's carbonyl carbon. This rotation alters the relative spatial orientation of the two phenyl rings.
Rotation around the C-C bond connecting the carboxyl group to its parent phenyl ring.
These rotations give rise to various conformers with different energies. The stability of these conformers is determined by steric hindrance between the bulky phenyl and carboxyl groups and potential intramolecular interactions, such as hydrogen bonding. Computational energy profiling can identify the most stable conformer, which typically adopts a conformation that minimizes steric repulsion. For instance, the two aromatic rings are not expected to be coplanar in the lowest energy conformation.
Molecular Descriptors and Quantitative Structure-Reactivity/Property Relationships (QSPR/QSRR)
Application of Modified Molecular Connectivity Indices (MCI) in Predictive Modeling
Quantitative Structure-Toxicity Relationship (QSTR) and Quantitative Structure-Property Relationship (QSPR) studies use molecular descriptors to predict the biological activity or physical properties of compounds. mdpi.comnih.gov Modified Molecular Connectivity Indices (MCI) are topological descriptors that have proven successful in these predictive models. mdpi.com These indices are calculated from the molecular graph and encode information about branching, size, and heteroatom content. nih.govljmu.ac.uk
In a study on the acute toxicity of benzoic acid compounds, various MCI, such as the zero-order (⁰JA) and first-order (¹JA) connectivity indices, were used to build a predictive model for LD50 values in mice. mdpi.comnih.gov Although this compound was not in the dataset, the closely related 2-benzoyl-5-chlorobenzoic acid was included. mdpi.com By calculating the MCI for this compound, its toxicity or other properties could be predicted using established QSTR/QSPR models for this class of compounds. This approach allows for the rapid screening of new compounds without the need for extensive experimental testing.
Derivation of Quantum Chemical Descriptors for Reactivity and Other Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to derive a range of molecular descriptors that quantify the reactivity and stability of a molecule. intelcentru.ro For this compound, these descriptors provide a quantitative basis for understanding its chemical behavior.
Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: This energy is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This energy corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a measure of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron. intelcentru.ro
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." intelcentru.ro
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance | Implication for this compound |
| HOMO Energy | Electron donating ability | Indicates regions most likely to be oxidized or attacked by electrophiles. |
| LUMO Energy | Electron accepting ability | Indicates regions most likely to be reduced or attacked by nucleophiles. |
| HOMO-LUMO Gap | Chemical stability, reactivity | A larger gap suggests higher kinetic stability and lower chemical reactivity. intelcentru.ro |
| Electronegativity (χ) | Electron attracting power | A higher value indicates a greater tendency to attract electrons in a chemical bond. intelcentru.ro |
| Chemical Hardness (η) | Resistance to deformation | A higher value, correlated with a larger HOMO-LUMO gap, indicates greater stability. intelcentru.ro |
These theoretical descriptors, derived from the molecular structure, are fundamental to predicting the compound's behavior in chemical reactions and biological systems.
Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the vibrational modes (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of a compound, often complementing experimental data. For many benzoic acid derivatives, researchers have successfully employed DFT calculations, typically using functionals like B3LYP with various basis sets, to simulate their spectra. dergipark.org.trindexcopernicus.com These studies involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies and NMR shielding constants. indexcopernicus.com The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. indexcopernicus.com
For instance, studies on similar molecules demonstrate the common practice of comparing calculated vibrational frequencies with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra to make detailed assignments of vibrational modes. indexcopernicus.com Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts for related compounds have been shown to correlate well with experimental data, aiding in the structural elucidation. acs.org
Despite the established methodologies for these types of predictions, specific data tables for the calculated vibrational frequencies and NMR chemical shifts for this compound are not present in the available scientific literature. Therefore, a direct comparative analysis between theoretical and experimental spectroscopic data for this particular compound cannot be provided at this time.
Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 5 Bromobenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The reactivity of 2-benzoyl-5-bromobenzoic acid in such reactions is influenced by the electronic effects of its substituents: the deactivating benzoyl and carboxylic acid groups, and the deactivating but ortho-, para-directing bromo group.
Friedel-Crafts Reactions: Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, involve the substitution of an aromatic proton with an electrophile. byjus.com The two main types are alkylation and acylation. byjus.com In the context of this compound, further acylation would be challenging due to the existing deactivating groups. However, the principles of the reaction mechanism are relevant to its synthesis and potential intramolecular reactions.
The Friedel-Crafts acylation mechanism generally proceeds through the following steps:
Formation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride (B1165640) to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.comwikipedia.org
Electrophilic Attack: The acylium ion attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring and is the rate-determining step. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Deprotonation: A weak base, often AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. byjus.comlibretexts.org
In contrast to Friedel-Crafts alkylation, acylation does not typically involve carbocation rearrangements because the acylium ion is resonance-stabilized. wikipedia.org
Cyclodehydration: Intramolecular Friedel-Crafts-type reactions, such as acid-catalyzed cyclodehydration, are pertinent to this compound and its derivatives. open.ac.uk This reaction involves the intramolecular acylation of one of the aromatic rings, leading to a tricyclic system. The mechanism is analogous to intermolecular Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid (e.g., polyphosphoric acid, methanesulfonic acid) to form an acylium ion, which then attacks the other aromatic ring. open.ac.uknih.gov Studies on the cyclodehydration of similar compounds like 2-benzylbenzoic acids have been conducted to understand the mechanistic details. open.ac.uk
The transition state in electrophilic aromatic substitution is a critical point on the reaction coordinate that determines the reaction rate. masterorganicchemistry.com For EAS reactions, the formation of the arenium ion is the rate-determining step, and the transition state leading to it has a high activation energy due to the temporary loss of aromaticity. masterorganicchemistry.comlibretexts.org
The structure of the transition state can vary depending on the reactivity of the electrophile. open.ac.uk For highly reactive electrophiles, the transition state occurs early in the reaction coordinate and resembles the starting materials (a π-complex). open.ac.uk Conversely, for less reactive electrophiles, the transition state is "late" and more closely resembles the arenium ion intermediate (a σ-complex). open.ac.uk This concept has been a subject of considerable discussion and research. open.ac.uk
Detailed Mechanisms of Friedel-Crafts Reactions and Cyclodehydration
Nucleophilic Substitution Reactions
Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. kahedu.edu.in The carbon-halogen bond is strong, and the repulsion between the electron-rich aromatic ring and an incoming nucleophile is significant. However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring either harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. kahedu.edu.inedubirdie.com
In this compound, the bromo substituent is meta to the electron-withdrawing benzoyl and carboxylic acid groups. This positioning is not optimal for activating the bromine atom towards a standard SNAr mechanism, which relies on the stabilization of the Meisenheimer intermediate by ortho/para electron-withdrawing groups.
However, reactions at the halogenated position can proceed through other mechanisms, such as the formation of a benzyne (B1209423) intermediate under very strong basic conditions (e.g., sodium amide). edubirdie.com It is also known that aryl halides can undergo nucleophilic substitution with ammonia, a process called ammonolysis, to form amines. ncert.nic.in
Catalytic Coupling Reactions and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in organic synthesis. researchgate.net The bromo substituent on this compound makes it a suitable substrate for such reactions.
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. libretexts.orgmdpi.com
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. uwindsor.ca
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is typically facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. uwindsor.ca
The choice of ligands, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. libretexts.orgnih.govrsc.org Given its structure, this compound could be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. For instance, the coupling of aryl halides containing a carboxyl group with aryl boronic acids has been successfully demonstrated. rsc.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities. While specific documented transformations of this compound are not extensively detailed in the surveyed literature, its reactivity can be predicted based on the well-established chemistry of aromatic carboxylic acids. The primary transformations involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile, and reduction of the carbonyl. The presence of the electron-withdrawing benzoyl and bromo substituents on the aromatic ring can influence the reactivity of the carboxyl group.
Key transformations applicable to this compound include esterification, amide formation, and reduction to the corresponding primary alcohol.
Esterification The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. masterorganicchemistry.com One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder conditions by activating the carboxylic acid. The Steglich esterification, for example, uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Other methods utilize reagents like triphenylphosphine (B44618) dihalides to facilitate the conversion. chemicalbook.com
| Method | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com | masterorganicchemistry.com |
| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst), Anhydrous DCM | A mild method suitable for sterically hindered substrates. It proceeds through an O-acylisourea intermediate. | |
| Triphenylphosphine Dihalide Method | Ph₃PBr₂ or Ph₃PI₂, DMAP, Alcohol (R'-OH), DCM | An efficient one-pot method that proceeds under neutral and mild conditions with short reaction times. chemicalbook.com | chemicalbook.com |
Amide Formation The synthesis of amides from carboxylic acids is a crucial transformation, particularly in medicinal chemistry. nih.gov Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must be "activated". orgsyn.org
The most common approach involves the use of coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To increase efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.ukluxembourg-bio.com Other powerful activating agents include uronium salts like HATU and HBTU. fishersci.co.uk Boric acid has also been reported as an effective catalyst for direct amidation. orgsyn.org
| Method | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| Carbodiimide Coupling | Amine (R'R''NH), EDC or DCC, HOBt (optional), Base (e.g., DIEA, TEA), Solvent (e.g., DMF, DCM) | Forms a reactive O-acylisourea intermediate that is attacked by the amine. HOBt is often added to form a more stable active ester and suppress side reactions. fishersci.co.ukluxembourg-bio.com | fishersci.co.ukluxembourg-bio.com |
| Uronium Salt Coupling | Amine (R'R''NH), HATU or HBTU, Base (e.g., DIEA, TEA), Solvent (e.g., DMF) | Highly efficient coupling agents that form activated esters, leading to rapid amide bond formation with high yields. fishersci.co.uk | fishersci.co.uk |
| Boric Acid Catalysis | Amine (R'R''NH), Boric Acid (B(OH)₃), Heat (often with azeotropic removal of water) | An environmentally friendly method that facilitates direct amide formation, often with high chemoselectivity. orgsyn.org | orgsyn.org |
Reduction to Primary Alcohol The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents because carboxylic acids are less electrophilic than corresponding aldehydes or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally ineffective for this purpose. nih.gov
Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. nih.gov The reaction mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, followed by reduction. An alternative and often preferred reagent is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃/THF). Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reductions. nih.gov
| Method | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride Reduction | 1. LiAlH₄, Anhydrous Solvent (e.g., THF, Et₂O) 2. H₃O⁺ (workup) | A strong, non-selective reducing agent that converts the carboxylic acid to a primary alcohol. Requires careful handling and an acidic workup. nih.gov | nih.gov |
| Borane Reduction | BH₃·THF, Solvent (THF), followed by workup | A more selective method for reducing carboxylic acids to primary alcohols. It is often faster and safer than using LiAlH₄. nih.gov | nih.gov |
Reaction Kinetics and Thermodynamics
Determination of Rate-Limiting Steps and Acidity Function Studies
Specific kinetic studies detailing the rate-limiting steps for reactions involving this compound are not readily found in the surveyed literature. However, general principles for substituted benzoic acids can be applied to understand its likely behavior.
The Hammett equation is a critical tool in mechanistic organic chemistry for studying the effect of substituents on the reaction rates and equilibria of aromatic compounds. ic.ac.ukwikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). wikipedia.org The reaction constant, ρ, is a measure of the sensitivity of the reaction to electronic effects of the substituents. ic.ac.uk A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state of the rate-limiting step. ic.ac.ukdalalinstitute.com Conversely, a negative ρ value implies the buildup of positive charge (or loss of negative charge) in the transition state. ic.ac.uk
For reactions involving this compound, the bromo and benzoyl groups are both electron-withdrawing. The bromo group exerts a -I (inductive) and +R (resonance) effect, with the inductive effect typically dominating for halogens in this context. The benzoyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).
Acidity is a key thermodynamic property. The acidity of aromatic carboxylic acids is influenced by the stability of the carboxylate anion formed upon deprotonation. firsthope.co.in Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. firsthope.co.intestbook.combyjus.com Given that both the bromo and benzoyl groups are electron-withdrawing, this compound is expected to be a stronger acid than benzoic acid (pKa ≈ 4.2). testbook.com
Kinetic studies on related systems have provided insights into rate-determining steps. For example, in the reaction of substituted benzoic acids with sodium bicarbonate, the kinetic rate-determining step was found to be the dehydration of carbonic acid. nih.gov In the oxidation of substituted benzoic acids by quinolinium dichromate, the rate-determining step was proposed to be the decomposition of a cyclic chromate (B82759) ester intermediate. researchgate.net
Quantum Chemical Calculation of Bond Dissociation Energies and Reaction Energetics
While specific quantum chemical calculations for this compound were not found, theoretical studies on substituted benzoic acids provide valuable data on their energetics and reactivity. Density Functional Theory (DFT) is a common method used for these calculations. researchgate.netnih.govresearchgate.net
Bond Dissociation Enthalpy (BDE) is a key thermodynamic parameter that measures the energy required to homolytically cleave a bond. The O-H bond dissociation enthalpy of the carboxylic acid group is particularly important for understanding its antioxidant activity and reactions involving hydrogen atom transfer. Theoretical studies have calculated the gas-phase O-H BDE for a range of substituted benzoic acids. For benzoic acid itself, the calculated O-H BDE is approximately 434 kJ/mol. researchgate.net For p-bromobenzoic acid, the calculated value is slightly higher at 436 kJ/mol, consistent with the electron-withdrawing nature of bromine. researchgate.net
Gas-phase acidity (ΔacidG°) is another crucial parameter that can be calculated. It represents the Gibbs free energy change for the deprotonation of the acid in the gas phase. Calculations show that electron-withdrawing substituents, such as -SO₂CF₃, significantly increase acidity (lower ΔacidG°), while electron-donating groups like -NH₂ decrease it. mdpi.com
A DFT study on the related compound 2-Amino-5-bromobenzoic acid was performed using the B3LYP level of theory to investigate its structural properties, tautomeric forms, and HOMO-LUMO surfaces. dergipark.org.tr Such calculations provide insight into the electronic structure and potential reactivity of the molecule. dergipark.org.tr
The table below summarizes calculated energetic data for relevant substituted benzoic acids, providing a basis for estimating the properties of this compound.
| Compound | Property | Calculated Value (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Benzoic Acid | O-H BDE | 434 | DFT | researchgate.net |
| p-Bromobenzoic Acid | O-H BDE | 436 | DFT | researchgate.net |
| p-Chlorobenzoic Acid | O-H BDE | 435 | DFT | researchgate.net |
| p-Nitrobenzoic Acid | ΔacidG° | 1334.3 (319.0 kcal/mol) | B3LYP/6-311++G(d,p) | mdpi.com |
| Benzoic Acid | ΔacidG° | 1390.3 (332.3 kcal/mol) | B3LYP/6-311++G(d,p) | mdpi.com |
Note: ΔacidG° values from the source were converted from kcal/mol to kJ/mol for consistency where applicable, using 1 kcal = 4.184 kJ.
Applications in Advanced Organic Synthesis and Materials Science
Role as Building Blocks in Complex Molecule Synthesis
2-Benzoyl-5-bromobenzoic acid serves as a versatile starting material in the synthesis of intricate molecular architectures, owing to its bifunctional nature, possessing both a carboxylic acid and a benzophenone (B1666685) moiety. The presence of the bromine atom further enhances its utility, allowing for a variety of coupling reactions.
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. nih.govmdpi.com The development of efficient synthetic routes to these compounds is a significant focus of organic synthesis. kit.edumdpi.commdpi.comorganic-chemistry.org 2-Acylbenzoic acids, a class of compounds to which this compound belongs, are valuable precursors for the synthesis of various heterocyclic systems. researchgate.net For instance, they can react with hydrazine (B178648) derivatives to form phthalazin-1(2H)-one derivatives. researchgate.net
The general reactivity of 2-acylbenzoic acids suggests that this compound can be a key intermediate in the construction of complex nitrogen-containing heterocyclic systems. The carboxylic acid group can be converted to an amide, which can then undergo intramolecular cyclization with the ketone functionality to form lactams. Alternatively, the benzophenone moiety can be transformed to facilitate cyclization reactions, leading to diverse heterocyclic cores. The bromine substituent provides a handle for further functionalization through cross-coupling reactions, enabling the introduction of additional complexity and diversity to the heterocyclic scaffold. sci-hub.se
Multi-functionalized aromatic scaffolds are crucial components in the development of advanced materials and pharmaceuticals. The synthesis of such structures often relies on the strategic assembly of functionalized building blocks. acs.org this compound, with its distinct functional groups and substitution pattern, is a valuable synthon for constructing these complex aromatic systems.
The benzophenone unit can participate in various carbon-carbon bond-forming reactions, while the carboxylic acid and bromo substituents offer sites for further derivatization. For example, the bromine atom can be utilized in Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively. This allows for the extension of the aromatic system and the creation of large, conjugated structures with tailored electronic and photophysical properties. The carboxylic acid group can be converted into esters, amides, or other functional groups, providing another point of diversification. The inherent functionality of this compound makes it a powerful tool for the convergent synthesis of multi-functionalized aromatic scaffolds with potential applications in organic electronics and medicinal chemistry.
Precursors for Nitrogen-Containing Heterocyclic Systems
Applications in Polymer Chemistry
The unique structural features of this compound make it an interesting candidate for applications in polymer chemistry, particularly in the areas of photoinitiation and the development of advanced polymer-based materials.
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. sigmaaldrich.com Benzophenone and its derivatives are well-known Type II photoinitiators, which function by abstracting a hydrogen atom from a co-initiator (synergist) in their excited state to produce initiating radicals. cymitquimica.commdpi.com Given that this compound contains a benzophenone core, it is being explored for its potential as a photoinitiator. cymitquimica.com
The efficiency of a photoinitiator is dependent on its absorption characteristics and its ability to generate radicals upon irradiation. sigmaaldrich.com The benzophenone moiety in this compound is expected to absorb UV light, leading to its excitation. In the presence of a suitable hydrogen donor, the excited benzophenone unit can abstract a hydrogen atom, generating a ketyl radical and a radical from the co-initiator, both of which can initiate polymerization. The presence of the bromo and carboxylic acid groups may influence the photochemical and photophysical properties of the molecule, potentially affecting its efficiency as a photoinitiator. Further research is needed to fully evaluate its performance in various polymerization systems.
| Photoinitiator Type | Mechanism | Examples |
| Type I (Cleavage) | Unimolecular bond cleavage upon irradiation to yield free radicals. sigmaaldrich.com | Benzoin ethers, Dialkoxyacetophenones nih.gov |
| Type II (Abstraction) | Bimolecular reaction where the excited photoinitiator interacts with a co-initiator to generate free radicals. sigmaaldrich.com | Benzophenone, Thioxanthone mdpi.com |
Organic Light-Emitting Diodes (OLEDs) are a promising technology for displays and solid-state lighting. mdpi.com The performance of an OLED is critically dependent on the properties of the organic materials used in its construction. mdpi.com Benzophenone derivatives have been investigated as host materials and emitters in OLEDs due to their thermal stability and electrochemical properties. mdpi.com
The benzophenone core in this compound provides a rigid and electronically active scaffold. By modifying the carboxylic acid and bromo functionalities, it is possible to tune the electronic properties, such as the HOMO and LUMO energy levels, to match the requirements of other materials in the OLED device stack. aps.org For instance, the carboxylic acid could be esterified with fluorescent or phosphorescent moieties to create emissive materials. The bromo substituent could be used to attach the molecule to a polymer backbone or to introduce other functional groups that enhance charge transport or emission efficiency. The potential of this compound and its derivatives in OLEDs lies in their versatility as building blocks for creating novel materials with tailored optoelectronic properties. researchgate.net
Exploration as Photoinitiators in Polymerization Processes
Ligand Design and Metal Complexation Chemistry
The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. The resulting metal complexes have a wide range of applications, including catalysis, sensing, and medicine. nanobioletters.comsysrevpharm.org this compound possesses both a carboxylic acid and a carbonyl group, which can act as coordination sites for metal ions.
The carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. The carbonyl oxygen of the benzophenone moiety can also participate in coordination, potentially leading to the formation of chelate rings, which enhance the stability of the resulting metal complexes. The presence of the bromo substituent offers a site for post-complexation modification, allowing for the synthesis of more complex, multifunctional metal-organic frameworks or coordination polymers. Research has shown that related bromo-benzoic acid derivatives can form stable complexes with various transition metals, and these complexes can exhibit interesting magnetic and electronic properties. nanobioletters.com The investigation of the coordination chemistry of this compound could lead to the development of new catalysts, functional materials, and therapeutic agents.
Synthesis and Characterization of Metal(II) Complexes and Chelates
While direct studies on this compound are specific, research on its close derivatives provides significant insight into its potential for forming metal complexes. For instance, a ligand derived from 5-bromoanthranilic acid, namely 2-{[2-(5-benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic acid, has been successfully used to synthesize and characterize a series of novel metal(II) chelates. asianpubs.orgresearchgate.netgrafiati.com
In a typical synthesis, the ligand is dissolved in a solvent like ethanol, and a solution of the corresponding metal(II) salt (e.g., Cu(II), Ni(II), Co(II), Zn(II), and Mn(II)) is added. rasayanjournal.co.in The pH of the mixture is adjusted to a specific range for each metal to facilitate complexation, and the solution is refluxed for several hours. rasayanjournal.co.in The resulting solid complexes are then filtered, washed, and dried. rasayanjournal.co.in The yield for such complexes is often reported in the range of 64-68%. researchgate.net
Characterization of these complexes involves a suite of analytical techniques to confirm their structure and stoichiometry. asianpubs.orggrafiati.com Elemental analysis (C, H, N) and atomic absorption analysis are used to determine the elemental composition and the metal-to-ligand ratio. asianpubs.orgresearchgate.net Spectroscopic methods are crucial for elucidating the coordination environment.
Infrared (IR) Spectroscopy : IR spectra help identify the coordination sites of the ligand. A key observation is the shift or disappearance of the C=O stretching band of the carboxylic acid group in the spectra of the metal chelates compared to the free ligand, indicating deprotonation and coordination to the metal ion. rasayanjournal.co.in
NMR Spectroscopy : NMR spectra of the ligand and its diamagnetic complexes (like Zn(II)) confirm the structure of the ligand framework. asianpubs.orgresearchgate.net
Electronic Spectra : The electronic (UV-Vis) spectra of the transition metal complexes provide information about their geometry. asianpubs.orggrafiati.com
Studies on the benzotriazole (B28993) derivative of 5-bromobenzoic acid have shown that the ligand forms chelates with the metal ions in a 2:1 ligand-to-metal stoichiometry. asianpubs.orgresearchgate.netgrafiati.com This indicates that two molecules of the ligand coordinate to one central metal ion.
Table 1: Characterization Data for Metal(II) Complexes of a 5-Bromobenzoic Acid Derivative
| Metal(II) Ion | Stoichiometry (Ligand:Metal) | Characterization Methods Used |
|---|---|---|
| Cu(II) | 2:1 | Elemental Analysis, IR, Electronic Spectra, NMR asianpubs.orggrafiati.com |
| Ni(II) | 2:1 | Elemental Analysis, IR, Electronic Spectra, NMR asianpubs.orggrafiati.com |
| Co(II) | 2:1 | Elemental Analysis, IR, Electronic Spectra, NMR asianpubs.orggrafiati.com |
| Zn(II) | 2:1 | Elemental Analysis, IR, Electronic Spectra, NMR asianpubs.orggrafiati.com |
Investigation of Coordination Modes and Supramolecular Assembly in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The structure and properties of MOFs are highly dependent on the coordination geometry of the metal ions and the coordination modes of the organic linkers. nih.gov Benzoic acid derivatives are common linkers in MOF synthesis. scirp.org
The coordination of this compound in MOFs would be dictated by its carboxylate group, which can adopt various binding modes. Research on similar ligands, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA), reveals several potential coordination patterns. scirp.org These include monodentate, chelating bidentate, and bridging modes (syn-syn, syn-anti, anti-anti). scirp.orgresearchgate.net For example, in a Cadmium-based MOF, the TBA⁻ ligand was found to adopt a (3.21)syn-anti coordination mode, bridging three separate metal ions. scirp.org In a Copper-based framework, the same ligand exhibited a simpler (2.11)syn coordination mode, linking two metal centers. scirp.org
π-π Stacking : Interactions between the electron-rich aromatic rings of adjacent ligands. frontiersin.org
Hydrogen Bonding : The carboxylate oxygen atoms can act as hydrogen bond acceptors, interacting with guest molecules or other parts of the framework. nih.gov
C-H···π Interactions : Weak interactions between C-H bonds and the π-system of the aromatic rings can further stabilize the 3D architecture. nih.gov
These non-covalent interactions are critical in defining the pore environment of the MOF and its properties for applications like gas storage and separation. nih.govrsc.org The design of MOFs often involves strategically incorporating multiple supramolecular binding sites to enhance selectivity for specific guest molecules. nih.gov
Synthesis of Advanced Materials and Functional Molecules (e.g., Ferrocenyl Amides and Derivatives)
The reactivity of the carboxylic acid group in this compound allows for its conversion into a variety of functional molecules, including amides. A particularly interesting class of these are ferrocenyl amides, which integrate the unique redox properties of ferrocene (B1249389) into organic structures, making them promising for applications in materials science, catalysis, and medicinal chemistry. nih.govscribd.comresearchgate.net
The general synthesis of ferrocenyl amides involves a condensation reaction between an activated carboxylic acid (like an acyl chloride) and an amine. researchgate.netmdpi.com Following this synthetic logic, this compound can be converted into its more reactive acyl chloride derivative. This intermediate can then be reacted with a ferrocene-containing amine or, alternatively, an amine-functionalized derivative of this compound could be reacted with a ferrocene-based acyl chloride. scribd.commdpi.com For example, 4-ferrocenylbenzoyl chloride has been used as a precursor to synthesize a range of ferrocenyl amides by reacting it with various ether-based amines and diamines at low temperatures. researchgate.netmdpi.com
The synthesis of ferrocenyl bis-amide derivatives has also been achieved efficiently through one-pot, multi-component reactions like the Ugi four-component reaction. nih.gov This method combines a carboxylic acid (such as ferrocenecarboxylic acid), an amine, an aldehyde, and an isocyanide in a single step to produce complex dipeptide-like molecules. nih.gov The structural and electrochemical properties of these advanced materials are typically characterized by IR, NMR, mass spectrometry, and cyclic voltammetry. nih.gov
Methodological Applications in Predictive Chemistry
Beyond its use in synthesis, this compound and its analogues serve as important model compounds in the development of predictive chemical methodologies.
Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure, which is crucial for assessing new compounds without extensive and costly animal testing. nih.govmdpi.commdpi.com Benzoic acid derivatives have been central to developing and validating such models.
A study on 57 different benzoic acid compounds established a QSTR model to predict their acute oral toxicity (LD₅₀) in mice. nih.gov The model was built using molecular connectivity indices (MCI), which are numerical descriptors derived from the molecular graph that encode information about size, branching, and electronic structure. nih.gov The key parameters in the model were:
⁰Jᴬ (Zero-order connectivity index) : Relates to molecular size and branching.
¹Jᴬ (First-order connectivity index) : Accounts for bond types and electronic interactions.
Jᴮ (Cross factor) : A term representing the interaction between ⁰Jᴬ and ¹Jᴬ.
The resulting regression model was: LogLD₅₀ = 1.2399 × ⁰Jᴬ + 2.6911 × ¹Jᴬ – 0.4445 × Jᴮ nih.gov
This model demonstrated a high correlation (R² = 0.9860) and good predictive ability. nih.gov Analysis showed that toxicity was negatively correlated with ⁰Jᴬ and ¹Jᴬ, and positively correlated with Jᴮ. nih.gov Compounds like 2-benzoyl-5-chlorobenzoic acid were included in the dataset used to build and test the model, highlighting the role of such structures in refining predictive toxicology. nih.gov
Table 2: Example Data from a QSTR Study of Benzoic Acid Compounds
| Compound | CAS Number | Experimental LogLD₅₀ | Predicted LogLD₅₀ |
|---|---|---|---|
| 2-benzoyl-5-chlorobenzoic acid | 1147-42-8 | 6.35 | 6.16 nih.gov |
| 5-amino-2-benzoylbenzoic acid | 2162-57-4 | 7.44 | 6.14 nih.gov |
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are indispensable tools in modern analytical chemistry. symeres.com They are used as internal standards in mass spectrometry and are crucial for mechanistic studies and for simplifying complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comlookchem.com
The synthesis of deuterated benzoic acids is well-established. One common method involves the reduction of aryl bromo compounds. rsc.org For a compound like this compound, the bromine atom at the 5-position could be replaced with a deuterium atom. A specific method uses a Raney copper-aluminium alloy in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) to achieve this transformation. rsc.org
Furthermore, closely related compounds like 5-Bromo-2-chlorobenzoic acid are used as starting materials for producing deuterated analogues. lookchem.com For example, it is a precursor in the synthesis of 2-chloro-5-deuteriobenzoic acid, which is valuable for NMR studies. lookchem.com The introduction of deuterium in place of hydrogen provides a "silent" position in ¹H NMR, which can help in assigning signals and studying molecular structures and interactions in detail. symeres.comlookchem.com
Future Research Directions and Emerging Paradigms for 2 Benzoyl 5 Bromobenzoic Acid Research
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can rely on stoichiometric amounts of Lewis acid catalysts and chlorinated solvents, posing environmental challenges. Future research is poised to pivot towards greener and more sustainable synthetic methodologies. The goal is to improve efficiency while minimizing environmental impact.
Key areas of development include:
Catalyst Innovation : Moving from traditional catalysts like AlCl₃ to solid acid catalysts, zeolites, or recoverable magnetic nanoparticle-based catalysts that can be easily separated and reused, improving the process's atom economy and reducing waste. rsc.orgnih.gov
Alternative Energy Sources : Employing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Greener Solvents : Replacing hazardous solvents with environmentally benign alternatives such as ionic liquids, supercritical fluids (like CO₂), or even performing reactions in solvent-free conditions.
Flow Chemistry : Developing continuous flow processes for the synthesis of 2-Benzoyl-5-bromobenzoic acid. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. pharmafeatures.com
Table 1: Comparison of Traditional vs. Hypothetical Sustainable Synthesis of this compound
| Parameter | Traditional Route (e.g., Friedel-Crafts) | Future Sustainable Route |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ (corrosive, waste-generating) | Catalytic amount of a recyclable solid acid or organocatalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ionic Liquids) or solvent-free |
| Energy Input | Conventional heating, long reaction times | Microwave or flow reactor, reduced time |
| Work-up | Aqueous quench, significant aqueous waste | Simple filtration to recover catalyst, minimal waste |
| Atom Economy | Low to moderate | High |
Exploration of Advanced Catalytic Applications and Organocatalysis
Beyond being a synthetic target, this compound and its derivatives hold promise as catalysts themselves. The field of organocatalysis, which uses small organic molecules to accelerate reactions, is a particularly fertile ground for exploration. rsc.org The unique structure of this compound—featuring a carboxylic acid group (a hydrogen-bond donor and Brønsted acid), a benzophenone core (a photosensitizer), and a bromine atom (a handle for further functionalization)—makes it a versatile scaffold for designing novel organocatalysts. mq.edu.aunih.gov
Future research could explore:
Dual-Function Catalysts : Designing derivatives where the carboxylic acid and another functional group work in synergy to catalyze complex transformations. For instance, creating bifunctional acid-base catalysts. rsc.orgnih.gov
Photocatalysis : Utilizing the benzophenone moiety, a well-known photosensitizer, to develop new photocatalysts for light-driven organic reactions.
Asymmetric Catalysis : Introducing chiral elements to the scaffold to create enantioselective organocatalysts for producing chiral molecules, which is of paramount importance in the pharmaceutical industry. maynoothuniversity.ie
Catalyst Immobilization : Grafting the molecule onto solid supports like polymers or silica (B1680970) to create heterogeneous catalysts that are easily recoverable and reusable, combining the benefits of organocatalysis with practical applicability. rsc.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
For this compound, AI and ML can be integrated in several ways:
Reaction Optimization : ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, solvent, catalyst) for synthesizing this compound and its derivatives, minimizing the number of experiments required. beilstein-journals.org
Retrosynthetic Analysis : AI tools can propose novel and efficient synthetic routes to the target molecule and its more complex derivatives, potentially uncovering pathways that a human chemist might overlook. youtube.com
Property Prediction : Machine learning models can predict the physicochemical and biological properties of a library of virtual derivatives of this compound. scielo.brscielo.br This allows researchers to prioritize the synthesis of compounds with the highest potential for specific applications, such as drug discovery or materials science. saiwa.ai
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structure of this compound is an ideal starting point, or scaffold, for combinatorial chemistry. fiveable.me This technique involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govopenaccessjournals.comresearchgate.net The compound's carboxylic acid and bromine atom are excellent chemical "handles" that can be readily modified.
Future research will focus on:
Library Synthesis : Using the carboxylic acid for amide or ester formation and the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a large and diverse library of derivatives.
High-Throughput Screening (HTS) : Screening these libraries against various biological targets (e.g., enzymes, receptors) to identify "hits" for drug discovery programs. nih.govnih.govacs.orgdndi.org HTS can rapidly test thousands of compounds for a specific activity. thermofisher.comstudysmarter.co.uk
Privileged Scaffolds : Investigating the benzophenone core as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, thereby increasing the probability of finding active compounds within the library. nih.gov
Table 2: Hypothetical Combinatorial Library from this compound
| Scaffold | Modification Site 1 (Carboxylic Acid) | Modification Site 2 (Bromine) | Resulting Derivative Class |
|---|---|---|---|
| 2-Benzoyl-5-bromo- benzoic acid | Amidation with a set of 100 primary amines | Suzuki coupling with a set of 50 boronic acids | 5,000 unique amide-biaryl derivatives |
| Esterification with a set of 50 alcohols | Heck coupling with a set of 50 alkenes | 2,500 unique ester-alkene derivatives |
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Advanced computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide atomic-level insights that are often inaccessible through experiments alone. mdpi.com These tools are crucial for understanding reaction mechanisms and predicting molecular behavior.
Future applications for this compound include:
Mechanistic Elucidation : Using DFT to model the reaction pathways for the synthesis of this compound. researchgate.net This can help identify the rate-determining steps and transition states, providing a rational basis for optimizing the reaction. rsc.orgresearchgate.net
Catalyst Design : Computationally screening virtual derivatives of the compound for their potential as organocatalysts, predicting their efficacy before committing to laboratory synthesis.
Interaction Modeling : Employing molecular dynamics simulations to study how derivatives of this compound interact with biological targets, such as proteins. nih.govnih.gov This can elucidate the binding mode of potential drug candidates and guide the design of more potent and selective inhibitors. rsc.orgnih.govresearchgate.netacs.org
Table 3: Application of Computational Techniques in Future Research
| Computational Technique | Research Application for this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the mechanism of novel synthetic routes. | Identification of energy barriers and intermediates, enabling rational reaction optimization. tohoku.ac.jp |
| Molecular Dynamics (MD) | Simulating the binding of a derivative library to a target protein. | Understanding binding stability and mode of action, guiding lead optimization in drug discovery. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features of derivatives with their biological activity. | Predicting the activity of unsynthesized compounds, prioritizing synthetic efforts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
